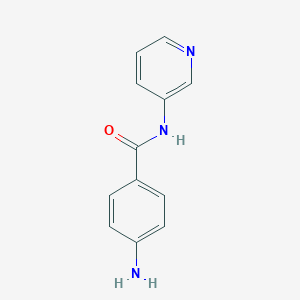

4-Amino-n-pyridin-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-n-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C12H11N3O. It is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to a benzamide moiety. This compound is known for its stability at room temperature and its solubility in organic solvents such as methanol, chloroform, and dichloromethane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-pyridin-3-ylbenzamide typically involves the following steps:

Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.

Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.

Amidation: 3-aminopyridine is then reacted with benzoyl chloride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted benzamides or pyridines.

Aplicaciones Científicas De Investigación

4-Amino-n-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 4-Amino-n-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor signaling, and interference with cellular pathways.

Comparación Con Compuestos Similares

4-Amino-n-pyridin-2-ylbenzamide: Similar structure but with the amino group at a different position on the pyridine ring.

4-Amino-n-pyridin-4-ylbenzamide: Another isomer with the amino group at the 4-position of the pyridine ring.

4-Amino-n-pyridin-3-ylbenzoic acid: A derivative where the amide group is replaced by a carboxylic acid group.

Uniqueness: 4-Amino-n-pyridin-3-ylbenzamide is unique due to its specific positioning of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and derivatives.

Actividad Biológica

4-Amino-n-pyridin-3-ylbenzamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula C12H11N3O and a molecular weight of approximately 213.24 g/mol. The structure features a benzamide moiety substituted at the nitrogen atom with a 4-amino group and at the para position of the benzene ring with a pyridine group. This unique arrangement contributes to its chemical reactivity and biological properties.

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of DNA methylation, which plays a crucial role in cancer treatment and epigenetic regulation. Compounds with similar structures have shown promise in targeting various biological pathways involved in cell proliferation and survival.

Potential Therapeutic Uses:

- Anti-cancer Agent: Inhibits DNA methylation, potentially reversing silencing of tumor suppressor genes.

- Anti-tubercular Activity: Similar compounds have demonstrated significant effects against Mycobacterium tuberculosis, suggesting that this compound may exhibit comparable activity.

- Enzyme Inhibition: It is studied for interactions with enzymes involved in critical biochemical pathways.

The mechanism of action for this compound involves its binding affinity to specific biological targets, including enzymes and receptors linked to epigenetic regulation. Interaction studies often utilize techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate binding characteristics.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.

- Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.

- Amidation: The resulting 3-aminopyridine is reacted with benzoyl chloride to yield this compound.

This compound can also undergo various reactions, including oxidation and substitution, leading to diverse derivatives that may enhance its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-(pyridin-2-yl)benzamide | Pyridine at position 2 | Different electronic properties due to position change |

| 3-Amino-N-(pyridin-4-yl)benzamide | Pyridine at position 4 | Potentially different biological activities |

| N-(pyridin-3-yl)benzenesulfonamide | Sulfonamide group instead of amine | Increased solubility and different reactivity |

| N-(pyridin-2-yl)carboxamide | Carboxylic acid functional group | Different reactivity profile due to carboxylic acid |

These variations highlight how structural modifications can significantly influence the chemical behavior and biological activity of these compounds.

Propiedades

IUPAC Name |

4-amino-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXIIJKFSVCDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276903 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13160-59-3 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.